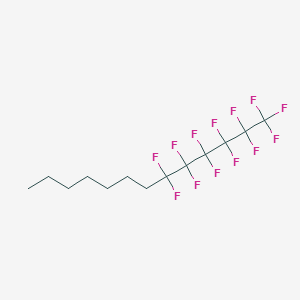
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane typically involves the fluorination of hydrocarbon precursors. One common method is the direct fluorination of tridecane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of fluorine. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane undergoes several types of chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other functional groups under specific conditions.
Reduction Reactions: The compound can be reduced to form partially fluorinated derivatives.
Oxidation Reactions: Although resistant to oxidation, under extreme conditions, it can undergo oxidation to form various fluorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically require a catalyst and are carried out under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) are required. These reactions are performed under controlled conditions to avoid decomposition of the compound.
Major Products Formed
Substitution Reactions: The major products are fluorinated derivatives with different functional groups.
Reduction Reactions: Partially fluorinated hydrocarbons are the primary products.
Oxidation Reactions: Various fluorinated carboxylic acids and ketones can be formed.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is primarily based on its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, which stabilizes the molecule and makes it less reactive. This property is exploited in various applications where stability and resistance to harsh conditions are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride
- Perfluorohexanesulfonyl fluoride
- 1-Hexanesulfonyl fluoride
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotridecane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. Compared to similar compounds, it offers superior performance in applications requiring long-term stability and resistance to chemical attack.
Propriétés
Numéro CAS |
1835249-87-0 |
|---|---|
Formule moléculaire |
F(CF2)6(CH2)7H C13H15F13 |
Poids moléculaire |
418.24 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotridecane |
InChI |
InChI=1S/C13H15F13/c1-2-3-4-5-6-7-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3 |
Clé InChI |
OOYUDVCBUIKSAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
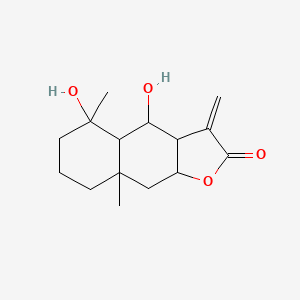

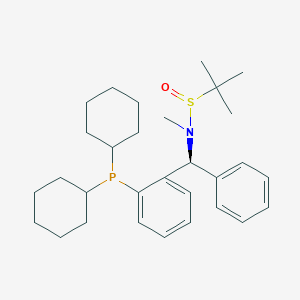
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)
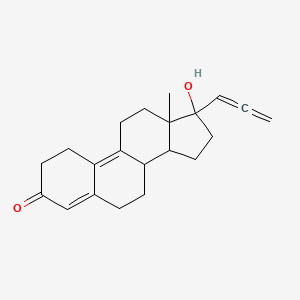
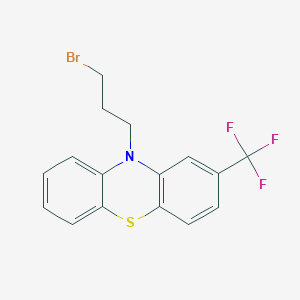

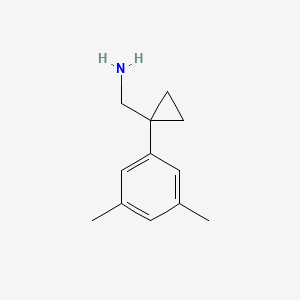
![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)
